2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide
Description
Properties
IUPAC Name |
2-amino-N-ethyl-5-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-16-14(18)12-10-11(6-7-13(12)15)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZSBPVBZWJKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzoic acid, ethylamine, and piperidine.
Reduction: The nitro group of 2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas.
Amidation: The resulting 2-aminobenzoic acid is then reacted with ethylamine to form 2-amino-N-ethylbenzoic acid.
Cyclization: Finally, the piperidinyl group is introduced through a cyclization reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various substituted benzamides, nitroso derivatives, and secondary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's effectiveness against viral pathogens, particularly the Venezuelan equine encephalitis virus (VEEV). In a study, derivatives of this compound demonstrated potent antiviral activity with low cytotoxicity, making them promising candidates for further development as antiviral agents.
Case Study: VEEV Inhibition
- Compound : 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide derivatives
- Activity :
- EC50 values in the low nanomolar range (0.02–0.04 μM) were recorded.
- Significant reductions in viral replication were observed.
- Mice treated with these compounds showed substantial protection against VEEV infection at doses of 5 mg/kg/day.
This indicates that the compound can interfere with viral nonstructural proteins, thereby inhibiting viral replication effectively .
Neurological Research
The compound also shows potential in neurological applications, particularly concerning serotonin receptor modulation. It has been associated with the activation of the 5-HT1F receptor, which is linked to various neurological disorders such as migraines and anxiety.
Case Study: Serotonin Receptor Agonism
- Mechanism :
- The compound acts as an agonist for the 5-HT1F receptor.
- It has been proposed for treating conditions related to decreased serotonin transmission, including depression and migraine.
The structural characteristics of this compound allow it to engage effectively with serotonin receptors, suggesting its utility in developing treatments for serotonergic disorders .
Structural Optimization and Drug Development
The optimization of this compound has been a focal point in medicinal chemistry. Researchers have explored various structural modifications to enhance its pharmacological profile.
Optimization Strategies
- Modification of Amino Groups : Substituting the N-ethyl group with other alkyl groups has shown varying effects on potency and selectivity.
- Scaffold Variations : Altering the piperidine structure yielded compounds with improved antiviral efficacy and reduced cytotoxicity.
Data Tables
| Modification | Effect on Potency (EC50) | Cytotoxicity (CC50) | Comments |
|---|---|---|---|
| N-Methyl substitution | Improved | >50 μM | Enhanced viral plaque reduction |
| N-Isopropyl substitution | Decreased | >50 μM | Suggests steric hindrance |
| N-H analog | Superior | >50 μM | Best performance in CPE potency |
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituents on the Benzamide Core
- 5-Amino-2-(2-methylpiperidin-1-yl)benzamide: This analog replaces the N-ethyl group with a methyl-substituted piperidine.
- N-((1-(piperidin-1-yl)cyclohexyl)methyl)benzamide: This compound features a cyclohexyl-piperidine hybrid structure. The bulkier cyclohexyl group may enhance lipophilicity and blood-brain barrier penetration compared to the simpler piperidine in 2-amino-N-ethyl-5-(piperidin-1-yl)benzamide .
Modifications to the Acyl Side Chain
- 2-Hexanoylamino-/2-Tetradecanoylamino-benzamides: Analogs with long acyl chains at the 2-position (e.g., hexanoyl or tetradecanoyl) exhibit potent PCAF HAT inhibition (67–79% at 100 μM). In contrast, the target compound’s 2-amino group lacks an acyl chain, suggesting divergent mechanisms of action.
Pharmacological Activity Across Targets
mGlu5 Receptor Modulation
- ADX47273 : A potent mGlu5-positive allosteric modulator (PAM) containing a benzamide backbone and a piperidine ring. ADX47273 (EC50 ≤1 μM) shares structural similarities with the target compound but includes a fluorophenyl-oxadiazole moiety, enhancing receptor selectivity .
- CDPPB: Another mGlu5 PAM with a benzamide core and pyrazole substituents. Unlike this compound, CDPPB’s cyano and diphenylpyrazole groups contribute to its efficacy in preclinical schizophrenia models .
Enzyme Inhibition
- PCAF HAT Inhibitors: Benzamides with 2-acylamino groups (e.g., compound 17: 79% inhibition) outperform anthranilic acid derivatives (34% inhibition). The target compound’s 2-amino group may lack sufficient hydrophobicity for strong HAT binding .
- BChE Inhibitors : The N-((1-(piperidin-1-yl)cyclohexyl)methyl)benzamide series shows selective BChE inhibition (IC50 ~1 μM). The target compound’s ethyl and piperidine groups may similarly enhance selectivity for cholinesterases .
Physicochemical and Crystallographic Properties
- Crystal Structures : Piperidine-containing benzamides (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) adopt chair conformations with hydrogen-bonding networks involving water molecules. These features likely apply to the target compound, influencing solubility and stability .
- Hydrogen Bonding : The benzamide carbonyl in sulfamoyl derivatives forms critical H-bonds with Arg63 in glucokinase (distance: 3.1–3.4 Å). The target compound’s amide group may engage in similar interactions but requires substituent optimization for target specificity .
Data Tables Summarizing Key Comparisons
Table 1. Inhibitory Activity of Benzamide Analogs
Table 2. Structural Impact on Pharmacokinetics
Biological Activity
2-Amino-N-ethyl-5-(piperidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a benzamide core substituted with an amino group, an ethyl group, and a piperidine moiety. This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have shown that compounds similar to this benzamide can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Inhibition of cell growth |
| A549 (lung cancer) | 15.0 | Induction of apoptosis |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies and Research Findings
- Antiviral Activity : In a study investigating the antiviral properties, derivatives of benzamides showed inhibition of viral replication in cell cultures, suggesting that structural modifications can enhance efficacy against specific viruses .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications in the piperidine moiety significantly influenced the biological activity of related compounds. For example, replacing piperidine with other cyclic amines altered potency against cancer cell lines .
- Toxicology Studies : Toxicological assessments have demonstrated that while the compound exhibits promising biological activities, careful evaluation of its safety profile is necessary for therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
